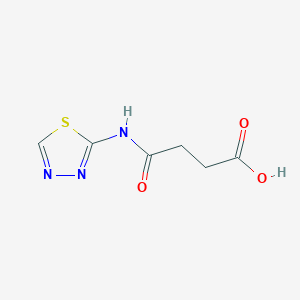
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is a chemical compound with the molecular formula C6H7N3O3S and a molecular weight of 201.21 g/mol It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives.
科学的研究の応用
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with nucleophilic centers in biological molecules, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
4-Oxo-4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)butanoic acid: This compound has a similar structure but with a phenyl group attached to the thiadiazole ring.
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative that serves as a precursor for the synthesis of more complex compounds.
1,3,4-Oxadiazole derivatives: These compounds are structurally similar but contain an oxygen atom in place of the sulfur atom in the thiadiazole ring.
Uniqueness
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCXMIWSXYXNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405558 |
Source


|
| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26861-97-2 |
Source


|
| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














